1,2,3,4-Tetra-O-acetyl-D-xylopyranose

Overview

Description

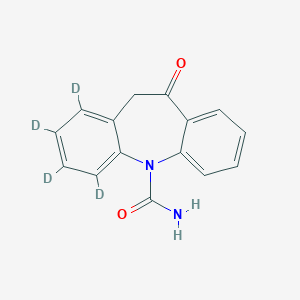

1,2,3,4-Tetra-O-acetyl-D-xylopyranose is a synthetic intermediate. It is chiefly employed to study possible anticancer drugs and broad-spectrum antibiotics. It also contributes to the study of diabetes and neurodegenerative diseases . It is a useful research chemical compound used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues .

Synthesis Analysis

D-Xylose was converted via 1,2-O-isopropylidene-alpha-D-xylofuranose into 3-O-benzoyl-5-S-benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose which, after methanolysis, acetylation and subsequent acetolysis afforded 1,2,3,4-tetra-O-acetyl-5-thio-alpha-D-xylopyranose in an overall yield of 36% .Molecular Structure Analysis

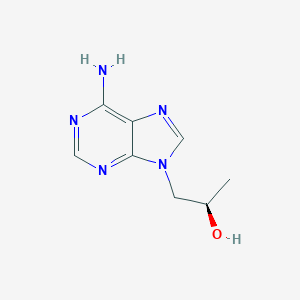

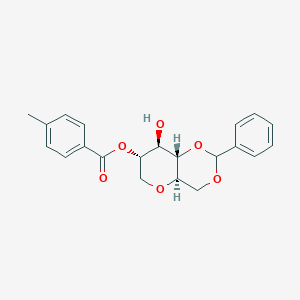

The molecular formula of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose is C13H18O9 . The IUPAC name is [ (3 R ,4 S ,5 R )-4,5,6-triacetyloxyoxan-3-yl] acetate . The InChI is InChI=1S/C13H18O9/c1-6 (14)19-10-5-18-13 (22-9 (4)17)12 (21-8 (3)16)11 (10)20-7 (2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 .Chemical Reactions Analysis

1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose is used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues . Photobromination of tetra–acetyl-β–xylopyranose gives a crystalline product with bromine replacing the axial hydrogen atom at C-5. Nucleophilic displacement of the bromine afforded compounds with inverted stereochemistry at this centre .Physical And Chemical Properties Analysis

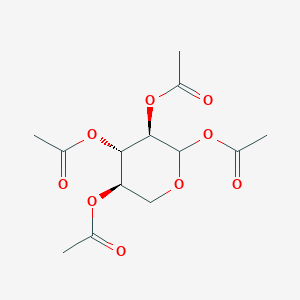

The molecular weight of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose is 318.28 g/mol . It has a XLogP3-AA of -0.2, indicating its solubility in water and lipids . It has 0 hydrogen bond donors and 9 hydrogen bond acceptors . It has 8 rotatable bonds .Scientific Research Applications

Synthesis of Tritium-Labeled D-Xylose and Derivatives : It is used in synthesizing D-xylose-5-3H and its derivatives, such as 1,2,4-orthoacetyl-3-O-acetyl-α-D-xylopyranose-5-3H (Bochkov & Rodionov, 1975).

Synthesis of Novel Nucleosides : The compound is useful for synthesizing novel nucleosides, like 1-(2,3,4-tri-O-acetyl-5-thio-β-xylopyranosyl)-lumazine and -pyrimidine nucleosides (Al-Masoudi & Pfleiderer, 1993).

Peptide Synthesis : It plays a role in the synthesis of peptide compounds like L-Alanyl-3-O-(β-D-xylopyranosyl)-L-seryl-glycyl-L-isoleucin (Paulsen & Brenken, 1988).

Photosynthesis Research : It has been used in studies related to photosynthesis, especially in the synthesis of derivatives like 1-O-acetyl-2,3,5,6-tetra-O-benzoyl-4-chloro-D-xylopyranose (Farrier et al., 1984).

Synthesis of Saccharide Polymers : This compound is utilized in the synthesis of saccharide polymers with different sugar content and molecular weights (Yaacoub et al., 1997).

Antithrombotic Agents : It can be transformed into antithrombotic agents, highlighting its potential in medicinal chemistry (Bozo et al., 1998).

Mechanism of Action

Target of Action

1,2,3,4-Tetra-O-acetyl-D-xylopyranose is a research chemical compound used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues . It is chiefly employed to study possible anticancer drugs and broad-spectrum antibiotics .

Mode of Action

The compound interacts with its targets through a process known as glycosylation . This involves the addition of a glycosyl group to another molecule, typically a protein or lipid. The glycosyl group can then interact with other molecules, leading to changes in the target molecule’s function .

Biochemical Pathways

It is known that the compound plays a role in the glycosylation process, which is crucial for many biological functions, including protein folding, cell adhesion, and immune response .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose’s action are largely dependent on the specific targets it interacts with. In general, the compound’s glycosylation activity can lead to changes in the structure and function of target molecules, potentially influencing various cellular processes .

Action Environment

The action, efficacy, and stability of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under inert gas to avoid moisture . Additionally, factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s activity .

properties

IUPAC Name |

[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOQJPYNENPSSS-DAAZQVBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetra-O-acetyl-D-xylopyranose | |

CAS RN |

62929-49-1 | |

| Record name | 1,2,3,4-Tetraacetyl-xylopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.